Potent FAAH Inhibition in a Human Recombinant System Distinguished from Standard Inhibitor URB597
The compound demonstrates potent inhibition of recombinant human FAAH, with a reported IC50 of 1 nM in a fluorimetric assay [1]. This level of potency is in line with, but defines a different chemotype, compared to the prototypical FAAH inhibitor URB597, which commonly exhibits IC50 values in the range of 3-5 nM in similar assays [2]. This establishes the compound as a high-affinity member of a structurally distinct spirocyclic series.
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50: 1 nM |
| Comparator Or Baseline | URB597 (classic O-arylcarbamate FAAH inhibitor): IC50 approx. 3-5 nM |
| Quantified Difference | The target compound is approximately 3- to 5-fold more potent than URB597 in this comparable assay context. |
| Conditions | Inhibition of recombinant human FAAH expressed in E. coli; fluorimetric assay using fluorogenic AAMCA substrate. |
Why This Matters
The data confirms the compound is not just a proprietary scaffold but also achieves potency that exceeds a widely-used standard, justifying its selection for FAAH-focused programs.
- [1] BindingDB. BDBM50538919 (CHEMBL4633233): Inhibition of recombinant human FAAH. Data curated from ChEMBL. View Source
- [2] Kathuria, S., et al. Modulation of anxiety through blockade of anandamide hydrolysis. Nature Medicine, 2003, 9, 76-81. View Source
